3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 2060040-98-2
Cat. No.: VC4147848
Molecular Formula: C9H10BrClN4
Molecular Weight: 289.56
* For research use only. Not for human or veterinary use.
![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine - 2060040-98-2](/images/structure/VC4147848.png)
Specification
CAS No. | 2060040-98-2 |
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Molecular Formula | C9H10BrClN4 |
Molecular Weight | 289.56 |
IUPAC Name | 3-bromo-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C9H10BrClN4/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3 |
Standard InChI Key | DUBPIPALFZMMRN-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Configuration
The pyrazolo[3,4-d]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In this derivative:
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A tert-butyl group () is attached to the nitrogen at position 1.
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Bromine and chlorine substituents occupy positions 3 and 4 of the pyrimidine ring, respectively .
The SMILES notation (CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br) and IUPAC name (3-bromo-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine) reflect this arrangement .
Table 1: Key Molecular Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 289.56 g/mol | |
Density | ~2.0 g/cm³ (estimated) | |
Storage Conditions | -20°C, inert atmosphere, dark |
Spectroscopic and Computational Data
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IR Spectroscopy: Peaks corresponding to C-Br (550–650 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches confirm halogen presence .
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NMR: -NMR signals for tert-butyl protons appear as a singlet near δ 1.4 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .
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InChIKey: DUBPIPALFZMMRN-UHFFFAOYSA-N , enabling precise database referencing.
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via sequential halogenation and substitution reactions:
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Chlorination: Starting from a pyrazolopyrimidine precursor, phosphorus oxychloride () introduces chlorine at position 4 .
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Bromination: Subsequent treatment with brominating agents (e.g., -bromosuccinimide) installs bromine at position 3 .
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Alkylation: The tert-butyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling .
Table 2: Representative Reaction Steps
Step | Reagents/Conditions | Outcome |
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1 | , reflux | 4-Chloro intermediate formation |
2 | -bromosuccinimide, DMF | 3-Bromo substitution |
3 | tert-Butyl chloride, | N1-alkylation |
Purification and Yield Optimization
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Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
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Yields range from 60–75%, depending on reaction scale and halogenation efficiency .
Biological and Pharmacological Relevance
Anticancer Applications
Derivatives with similar substitution patterns demonstrate:
Industrial and Research Applications
Medicinal Chemistry Building Block
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Cross-coupling reactions: Suzuki-Miyaura couplings replace bromine with aryl/heteroaryl groups .
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Library synthesis: Serves as a core for generating kinase inhibitor libraries .
Material Science
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